molecular formula C6H7ClN4OS B8638575 5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide

5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide

Cat. No. B8638575
M. Wt: 218.67 g/mol
InChI Key: GRQAWGZPNRCVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide is a useful research compound. Its molecular formula is C6H7ClN4OS and its molecular weight is 218.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylthio)pyrimidine-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H7ClN4OS

Molecular Weight

218.67 g/mol

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carbohydrazide

InChI

InChI=1S/C6H7ClN4OS/c1-13-6-9-2-3(7)4(10-6)5(12)11-8/h2H,8H2,1H3,(H,11,12)

InChI Key

GRQAWGZPNRCVGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NN)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid (4.0 g, 19.6 mmol) and 1,1-carbonyl diimidazole (6.35 g, 39.2 mmol) were dissolved in 80 mL THF and stirred at room temperature. After 3 h, the solution was cooled with an ice bath and hydrazine hydrate (1.90 mL, 39.2 mmol) was added in one quick portion. The solution was allowed to stir for 5 h, gradually warming to room temperature. The reaction mixture was diluted with excess H2O and extracted with EtOAc several times. These organics were combined and washed with 2 N HCl. The combined aqueous layers were then basified carefully with 5 N NaOH, and extracted once again with EtOAc. This second set of organic layers were combined, dried over magnesium sulfate and concentrated under vacuum to give 2.46 g (58% yield) of product as a white solid. MS (M+H)+ 219.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyl diimidazole
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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